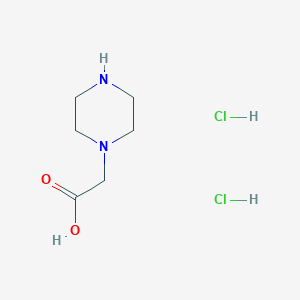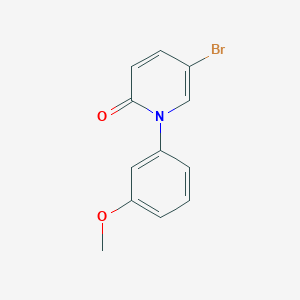
2-(Piperazin-1-yl)acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular weight of 217.09 . The IUPAC name for this compound is 1-piperazinylacetic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study detailed the design, synthesis, and pharmacological evaluation of novel derivatives containing a piperazine moiety, which exhibited significant antidepressant and antianxiety activities, indicating the potential for developing new therapeutic agents (Kumar et al., 2017).
Chemical Scaffolds and Library Production
Research has shown the utility of differentially protected piperazines, derived from piperazine-2-carboxylic acid dihydrochloride, as synthetic building blocks for the preparation of biologically active compounds and the construction of combinatorial libraries, underscoring their importance in drug discovery and development (Gao & Renslo, 2007).
Enantiomerically Pure Piperazine Derivatives
Studies have developed methodologies for synthesizing enantiomerically pure piperazine-2-acetic acid esters, serving as intermediates for library production. These compounds facilitate the exploration of novel piperazine compounds, expanding the chemical diversity and potential pharmacological applications (Chamakuri et al., 2018).
Material Science Applications
In material science, the directional character of the piperazine double addition product was investigated for its potential as a building block in forming crystalline fullerene polymers. This research highlights the compound's role in the development of novel materials with specific structural and functional properties (Aghabali et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)acetic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the immune response by mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions.
Mode of Action
This compound exhibits high specific affinity for the histamine H1 receptor . It binds to these receptors and blocks the action of histamine, thereby preventing the symptoms associated with allergies and inflammation.
Safety and Hazards
properties
IUPAC Name |
2-piperazin-1-ylacetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFOVPTDPQEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)



![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)



![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)


![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
